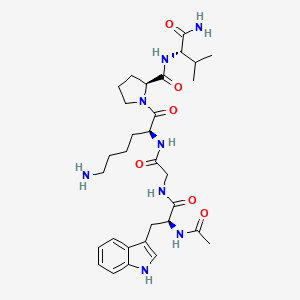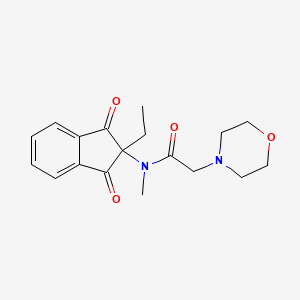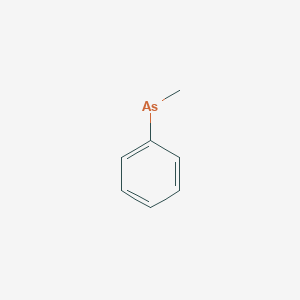
Methylphenylarsine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
C6H5AsO+CH3I+NaOH→C6H5AsCH3+NaI+H2O
Industrial Production Methods: Industrial production of methyl(phenyl)arsane typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methyl(phenyl)arsine oxide.
Reduction: Reduction reactions can convert it back to the parent arsane.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Methyl(phenyl)arsine oxide.
Reduction: Parent arsane.
Substitution: Various substituted arsanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Methyl(phenyl)arsane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential toxicity.
Medicine: Research into its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Applications in the semiconductor industry for the production of high-purity arsenic compounds.
Mecanismo De Acción
The mechanism by which methyl(phenyl)arsane exerts its effects involves interactions with cellular components. It can bind to proteins and enzymes, potentially disrupting their normal function. The exact molecular targets and pathways involved are still under investigation, but it is known to interfere with cellular redox processes and enzyme activity.
Comparación Con Compuestos Similares
Phenylarsine: Lacks the methyl group, making it less bulky.
Dimethylarsine: Contains two methyl groups instead of one phenyl group.
Trimethylarsine: Contains three methyl groups, making it more volatile.
Uniqueness: Methyl(phenyl)arsane is unique due to the presence of both a phenyl and a methyl group, which imparts distinct chemical properties. Its intermediate bulkiness and reactivity make it suitable for specific applications that other similar compounds may not fulfill.
Propiedades
Fórmula molecular |
C7H8As |
|---|---|
Peso molecular |
167.06 g/mol |
InChI |
InChI=1S/C7H8As/c1-8-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
HBEGXZCNYJRDTF-UHFFFAOYSA-N |
SMILES canónico |
C[As]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)
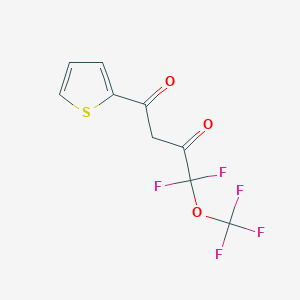
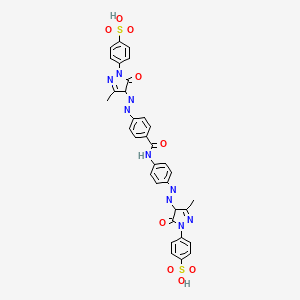
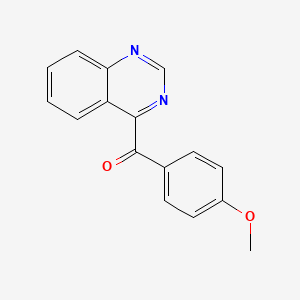
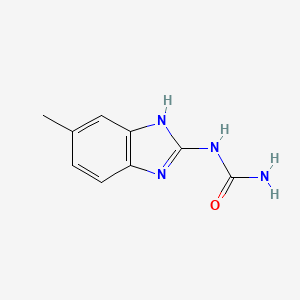
![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
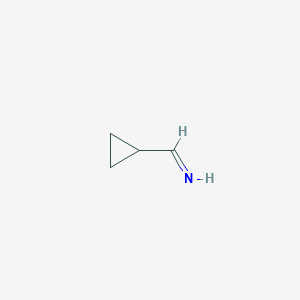
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
